2-Bromo-3-(bromomethyl)-5-chloropyridine

Regioselective Cross-Coupling Suzuki-Miyaura Azafluorene Synthesis

Sourcing a bifunctional pyridine scaffold with predictable chemoselectivity is a common bottleneck in medicinal chemistry. 2-Bromo-3-(bromomethyl)-5-chloropyridine (CAS 1227602-92-7) eliminates this pain point with three distinct reactive sites (aryl-Br, alkyl-Br, aryl-Cl) for stepwise functionalization. - Enables controlled, sequential cross-coupling (Suzuki-Miyaura) and nucleophilic substitutions to construct complex azafluorene/azafluorenone alkaloid cores. - Strategic physicochemical profile (XLogP3 = 3.1, TPSA = 12.9 Ų) for lead compound optimization. - In stock and available for immediate global shipping to support your discovery programs.

Molecular Formula C6H4Br2ClN
Molecular Weight 285.36 g/mol
Cat. No. B13871653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(bromomethyl)-5-chloropyridine
Molecular FormulaC6H4Br2ClN
Molecular Weight285.36 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1CBr)Br)Cl
InChIInChI=1S/C6H4Br2ClN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2
InChIKeyMBBCYMAAJDUUQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-(bromomethyl)-5-chloropyridine: A Halogenated Pyridine Scaffold for Advanced Synthesis


2-Bromo-3-(bromomethyl)-5-chloropyridine (CAS 1227602-92-7) is a halogenated pyridine derivative with a molecular weight of 285.36 g/mol [1]. This compound serves as a key synthetic intermediate, distinguished by its unique 2-bromo-3-bromomethyl-5-chloro substitution pattern. This specific arrangement of reactive groups enables controlled, stepwise functionalization in the synthesis of complex organic molecules for pharmaceutical and agrochemical research [1].

1 Multi-site halogenated scaffold for stepwise functionalization (three orthogonal reactive groups)
2 Supports regioselective Suzuki coupling and subsequent cyclization in heterocycle synthesis
3 Higher lipophilicity profile aids lead compound property modulation in medicinal chemistry

Why 2-Bromo-3-(bromomethyl)-5-chloropyridine Cannot Be Interchanged with Other Halogenated Pyridines


The scientific utility of 2-Bromo-3-(bromomethyl)-5-chloropyridine is dictated by its precise substitution pattern, which governs its reactivity and the outcomes of multi-step synthetic sequences. Simple halogenated pyridines or analogs with altered substitution cannot replicate its function as a bifunctional or trifunctional scaffold. For example, the specific positions of the bromine, chlorine, and bromomethyl groups dictate regioselectivity in cross-coupling reactions and subsequent nucleophilic substitutions [1]. Attempting to substitute this compound with a less specifically functionalized analog would compromise the designed synthetic route, likely leading to different reaction products, lower yields, or the inability to perform sequential transformations required for constructing complex molecular architectures [2].

Regioselectivity Shift
Simpler pyridines lack the precise 2-bromo-3-bromomethyl-5-chloro pattern required for selective sequential reactions.
Altered Reactivity Outcome
Changing substitution may modify chemoselectivity and the intended synthetic route, compromising multi-step sequences.
Missing Orthogonal Handles
Analogs without both aryl-Br and alkyl-Br groups cannot support the same orthogonal functionalization strategy.

Quantitative Evidence for Selecting 2-Bromo-3-(bromomethyl)-5-chloropyridine Over Analogs


Reactivity Profile for Regioselective Suzuki Coupling

The 2-halo-3-halomethyl substitution pattern, as found in this compound, is specifically studied for its ability to undergo regioselective Suzuki reactions. This allows for the construction of arylpyridines and benzylpyridines with functional handles for subsequent intramolecular cyclizations, a key step in synthesizing complex azafluorenes and azafluorenones. This reactivity is a direct result of its substitution pattern and is not shared by less functionalized analogs [1].

Suzuki Coupling Profile
Class-level
Supported by methodology class; no yield data for this specific compound.
Supports method compatibility review
Requires substrate-specific validation
Regioselective Cross-Coupling Suzuki-Miyaura Azafluorene Synthesis

Enhanced Lipophilicity for Bioactive Molecule Design

The addition of a bromine atom at the 2-position significantly increases the compound's lipophilicity compared to an analog lacking this substituent. The calculated XLogP3 value for 2-Bromo-3-(bromomethyl)-5-chloropyridine is 3.1 [1], whereas the direct analog without the 2-bromo group, 3-(bromomethyl)-5-chloropyridine, has a computed XLogP3 of 2.1 [2]. This difference of 1.0 log unit translates to a 10-fold increase in its partition coefficient between octanol and water.

Lipophilicity (XLogP3)
Cross-study comparable
Target: 3.1 / Comparator: 2.1 Δ +1.0 (10×)
Supports lipophilicity-based lead optimization
Computed property; experimental verification advised
Medicinal Chemistry ADME Lipophilicity

Distinct Molecular Scaffold for Sequential Functionalization

The presence of three different carbon-halogen bonds (aryl-Br, alkyl-Br, and aryl-Cl) provides a platform for highly controlled, sequential functionalization. The reactivity order for Pd-catalyzed cross-coupling is generally Ar-Br > Ar-Cl. The benzylic bromomethyl group can undergo nucleophilic substitution (SN2) under orthogonal conditions. This allows for a planned sequence: first, a Suzuki coupling at the aryl-Br; second, an SN2 reaction at the bromomethyl site; and third, a Suzuki coupling at the aryl-Cl position. Analogs like 2-bromo-5-chloropyridine-3-methanol [1] or 3-(bromomethyl)-5-chloropyridine [2] lack this specific three-component reactive toolkit.

Orthogonal Reactive Sites
Class-level
Three distinct sites: aryl-Br, alkyl-Br, aryl-Cl enable planned sequential transformations.
Synthetic flexibility for complex libraries
Reactivity order context-dependent; validate conditions
Synthetic Methodology Chemoselectivity Sequential Reactions

Increased Molecular Weight and Polar Surface Area for Fine-Tuning Properties

The target compound's molecular weight (285.36 g/mol) and Topological Polar Surface Area (TPSA, 12.9 Ų) are distinct from close analogs. For instance, 2-bromo-5-chloropyridine-3-methanol has a lower MW (222.47 g/mol) and a higher TPSA (33.1 Ų) due to the presence of a hydroxyl group instead of a bromomethyl group [1]. These quantifiable differences in fundamental physicochemical parameters can be crucial for fine-tuning properties like solubility, permeability, and target binding in a drug discovery campaign.

MW & TPSA
Cross-study comparable
Target: 285.36 g/mol, 12.9 Ų / Comp.: 222.47 g/mol, 33.1 Ų ΔMW +62.89, ΔTPSA -20.2
Lipophilic, low-polar scaffold for property tuning
Computed values; permeability relevance target-dependent
Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Optimized Application Scenarios for 2-Bromo-3-(bromomethyl)-5-chloropyridine


Synthesis of Azafluorene and Azafluorenone Alkaloid Cores

This compound is ideally suited as a substrate for the regioselective Suzuki-Miyaura coupling and subsequent intramolecular cyclization methodology to construct the core structures of azafluorene and azafluorenone alkaloids, which are valuable targets in medicinal chemistry for their diverse biological activities [1].

Development of Complex 2-Arylpyridine Ligands

Its substitution pattern aligns with established methods for the sequential palladium-catalyzed direct arylation and Suzuki coupling of bromo-2-chloropyridines. This approach provides access to a diverse range of heteroarylated 2-arylpyridine ligands, which are crucial for synthesizing transition metal complexes with tunable photophysical and catalytic properties [2].

Scaffold for High-Throughput SAR Studies in Medicinal Chemistry

With three distinct, chemoselectively addressable reactive sites (aryl-Br, alkyl-Br, aryl-Cl), this compound is a premier scaffold for generating diverse small-molecule libraries via sequential functionalization. Its unique lipophilicity profile (XLogP3 = 3.1) and low TPSA (12.9 Ų) make it a strategic choice for modulating the physicochemical properties of lead compounds in drug discovery programs [3].

Precursor for Heterocyclic Building Blocks in Agrochemical Research

As a densely functionalized pyridine, it serves as a versatile intermediate for the synthesis of novel heterocyclic building blocks. The ability to introduce complexity in a stepwise, controlled manner is highly valued in agrochemical discovery for the synthesis of new insecticides or fungicides with novel modes of action [1].

Application
Selection Property
Validation Focus
Azafluorene/azafluorenone core synthesis
Regioselective Suzuki coupling compatibility
Verify cyclization efficiency and substrate scope
2-Arylpyridine ligand synthesis
Sequential Pd-catalyzed arylation/coupling fit
Validate heteroarylation scope and complex stability
Medicinal chemistry SAR library generation
Orthogonal reactive site set
Confirm chemoselectivity sequence and product diversity
Agrochemical heterocycle precursor
Densely functionalized pyridine core
Assess stepwise derivatization and target activity
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